Acetoxyacetamide

Description

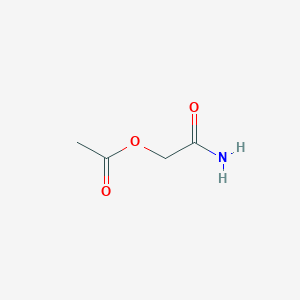

Acetoxyacetamide is an organic compound characterized by an acetoxy (CH₃COO-) group attached to an acetamide backbone. Its structure can be represented as CH₃CO-O-CH₂-CONH₂, with the molecular formula C₄H₇NO₃ and an approximate molecular weight of 133.1 g/mol.

This compound serves as a critical intermediate in pharmaceutical synthesis. For example, it is utilized in the production of roxatidine acetate hydrochloride, a histamine H₂-receptor antagonist . Its reactivity stems from the presence of both amide and ester functional groups, enabling participation in hydrolysis, nucleophilic substitution, and condensation reactions .

Properties

Molecular Formula |

C4H7NO3 |

|---|---|

Molecular Weight |

117.10 g/mol |

IUPAC Name |

(2-amino-2-oxoethyl) acetate |

InChI |

InChI=1S/C4H7NO3/c1-3(6)8-2-4(5)7/h2H2,1H3,(H2,5,7) |

InChI Key |

DMLYTGPBYWHKHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between acetoxyacetamide and its analogs:

This compound vs. Acetoacetamide

- Functional Groups : this compound contains an ester group, while acetoacetamide features a ketone . This difference significantly impacts reactivity. The ester group in this compound is more prone to hydrolysis under acidic or basic conditions compared to the ketone in acetoacetamide .

- Applications: this compound is a precursor in drug synthesis (e.g., roxatidine acetate hydrochloride) , whereas acetoacetamide is primarily noted as an impurity in food additives like acesulfame potassium .

This compound vs. N-Methoxyacetamide

- Substituents : N-Methoxyacetamide has a methoxy (-OCH₃) group attached to the amide nitrogen, whereas this compound has an ester-linked acetoxy group .

- Reactivity : The methoxy group in N-methoxyacetamide enhances solubility in polar solvents, making it useful in peptide coupling reactions . In contrast, this compound’s ester group facilitates its role as a leaving group in nucleophilic substitutions .

Physicochemical Properties

- Lipophilicity : Substituted this compound derivatives (e.g., N-(2-fluorophenyl) this compound) exhibit a logP value of 1.327 , indicating moderate lipophilicity suitable for drug delivery systems .

- Thermodynamic Data : Derivatives like N,N-diheptyl this compound have high molecular weights (~339.5 g/mol), suggesting applications in polymer chemistry or surfactants .

Research Findings and Industrial Relevance

Comparative Stability

- Hydrolysis Sensitivity : this compound’s ester group makes it more susceptible to hydrolysis than acetoacetamide’s ketone, necessitating careful storage conditions (e.g., low humidity) .

- Thermal Stability : N-Methoxyacetamide derivatives show greater thermal stability due to the electron-donating methoxy group, which stabilizes the amide bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.